N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and thiadiazole
Mechanism of Action
Target of Action
The compound, N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is a type of oxadiazole derivative . Oxadiazoles are physiologically active heterocyclic compounds known for their diverse biological activities . They have been recognized as promising scaffolds in medicinal chemistry Oxadiazole derivatives have been found to exhibit anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other activities . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
One study suggests that a congener of a similar compound inhibits c-myc-max dimerization, suggesting that its mode of action is through binding c-myc . This interaction results in the inhibition of the proliferation of c-Myc-overexpressing cells .
Biochemical Pathways
For instance, in the context of anticancer activity, the compound could potentially interfere with the signaling pathways involved in cell proliferation and survival .
Result of Action
The result of the compound’s action would depend on its specific biological activity. For instance, in the context of anticancer activity, one study found that a similar compound inhibited the proliferation of c-Myc-overexpressing HL60 and Daudi cells with single-digit micromolar IC50 values by causing growth arrest at the G0/G1 phase .
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole scaffold, a key component of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is known to interact with various biomolecules such as nucleic acids, enzymes, and globular proteins . These interactions contribute to their antiproliferative effects, which are achieved through a variety of mechanisms, including the inhibition of growth factors, enzymes, and kinases .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been shown to have cytotoxic effects on cancer cell lines . Its influence on cell function can be attributed to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been shown to inhibit various enzymes that contribute to cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, washed with water, and the organic layer is dried and evaporated to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophiles used.
Scientific Research Applications
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal, antibacterial, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of oxadiazole and thiadiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-6-13-14-10(18-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKDJCMXZOBZDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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